Serdemetan (JNJ-26854165) is a small molecule initially identified for its ability to induce p53, a tumor suppressor protein. [] It belongs to the class of compounds known as MDM2 antagonists. [, , ] Serdemetan has demonstrated potent anti-tumor activity in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines, including those with both wild-type and mutant TP53. [, ]
Serdemetan was developed by Johnson & Johnson Pharmaceutical Research and Development and is primarily classified as an E3 ubiquitin ligase antagonist. Its mechanism involves the inhibition of the human double minute 2 protein, which leads to the stabilization and activation of p53, a crucial regulator of cell cycle and apoptosis in response to cellular stress or DNA damage . The compound has shown promise in treating various malignancies, particularly those with wild-type or mutant p53.
The synthesis of serdemetan involves several complex steps that utilize various reagents and conditions to achieve high yields. While specific detailed synthetic routes are proprietary, general approaches include:
Recent studies have also reported multicomponent synthesis methods that enhance yield and efficiency while minimizing waste .
Serdemetan's molecular structure can be described as a spirooxindole derivative characterized by its unique bicyclic framework. The compound's molecular formula is CHNO, with a molecular weight of approximately 335.4 g/mol.
Serdemetan participates in several key chemical reactions that are vital for its mechanism of action:
The mechanism by which serdemetan exerts its therapeutic effects primarily involves:
Serdemetan exhibits several notable physical and chemical properties:
Serdemetan's primary applications are in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3